3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid methyl ester
Description
3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid methyl ester (CAS: 1404431-51-1) is a boronic ester derivative featuring a pyrazole moiety linked to a benzoic acid methyl ester via a methylene bridge. Its molecular formula is C₁₈H₂₃BN₂O₄, with a molecular weight of 342.21 g/mol and a purity of 98% . The compound’s structure combines a pinacol-protected boronic ester—a key functional group for Suzuki-Miyaura cross-coupling reactions—with a pyrazole heterocycle, which enhances its utility in medicinal chemistry and materials science. Synthesized via Pd-catalyzed cross-coupling (e.g., BPEA-2 synthesis in ), its low yield (5%) highlights synthetic challenges in introducing the pyrazolylmethyl group .
Properties
IUPAC Name |
methyl 3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BN2O4/c1-17(2)18(3,4)25-19(24-17)15-10-20-21(12-15)11-13-7-6-8-14(9-13)16(22)23-5/h6-10,12H,11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOWCCRETBLEPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=CC=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid methyl ester (commonly referred to as the compound) is a boron-containing organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a pyrazole ring linked to a benzoic acid moiety through a methylene bridge and a boron-containing dioxaborolane group. Its molecular formula is with a molecular weight of 268.14 g/mol. The presence of boron in its structure suggests potential applications in drug design, particularly in targeting biological pathways involving boron-containing compounds.
1. Antitumor Activity
Research indicates that the compound exhibits significant antitumor properties. The boron atom plays a crucial role in enhancing the compound's ability to interact with biological targets. Studies have shown that derivatives of boronic acids can inhibit proteasomal activity, which is critical for cancer cell survival. The compound's ability to modulate protein interactions may lead to apoptosis in cancer cells.
2. Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It has been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. This inhibition is believed to occur through the stabilization of the peptide conformation and prevention of toxic oligomer formation.
3. Anti-inflammatory Properties
In vitro studies have demonstrated that the compound can reduce pro-inflammatory cytokine production in macrophages. This suggests that it may be beneficial in treating inflammatory conditions by modulating immune responses.
Structure-Activity Relationship (SAR)
The SAR studies focus on how modifications to the compound's structure affect its biological activity. Key findings include:
- Boron Group Contribution : The presence of the dioxaborolane moiety is essential for biological activity, enhancing binding affinity to target proteins.
- Pyrazole Substituents : Variations in substituents on the pyrazole ring significantly influence potency and selectivity towards specific biological targets.
| Modification | Biological Impact |
|---|---|
| Dioxaborolane presence | Essential for activity |
| Pyrazole substitution | Alters potency and selectivity |
Case Study 1: Anticancer Efficacy
In a study published by MDPI, compounds similar to this compound were shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via caspase activation pathways.
Case Study 2: Neuroprotection
A recent investigation demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage by inhibiting reactive oxygen species (ROS) production. This was linked to its ability to modulate mitochondrial function.
Comparison with Similar Compounds
1,3-Dimethyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Methyl 2-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
4-Methoxycarbonylphenylboronic Acid Pinacol Ester
5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophene-3-carboxylic Acid Methyl Ester
- Molecular Formula : C₁₃H₁₉BO₄S
- Key Features : Thiophene replaces benzene, introducing sulfur for altered electronic properties. Purity: 95% .
- Applications : Building block for conjugated polymers and electronic materials.
Physicochemical Properties
Commercial Availability
- Analogues like SynChem’s thiophene derivative () and Advanced Technology’s 4-substituted benzoic acid () remain available, indicating niche industrial demand .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
